molecular formula C6H12ClNO2 B8133162 Methyl (2s)-2-methylazetidine-2-carboxylate hydrochloride

Methyl (2s)-2-methylazetidine-2-carboxylate hydrochloride

Cat. No.: B8133162
M. Wt: 165.62 g/mol
InChI Key: HKRDVTDOFOMXDY-RGMNGODLSA-N
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Description

This compound is a chiral, white to off-white crystalline solid with a molecular formula of C₇H₁₄ClNO₂ and a molecular weight of 179.64 g/mol . It is soluble in polar solvents (e.g., water, alcohols) due to its hydrochloride salt form, which enhances stability and bioavailability. Applications include its use as a chiral building block in pharmaceuticals and organic synthesis .

Properties

IUPAC Name

methyl (2S)-2-methylazetidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-6(3-4-7-6)5(8)9-2;/h7H,3-4H2,1-2H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRDVTDOFOMXDY-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCN1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2s)-2-methylazetidine-2-carboxylate hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a β-amino ester with a suitable electrophile to form the azetidine ring. The reaction conditions often include the use of strong bases and solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl (2s)-2-methylazetidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various alkyl or acyl groups into the azetidine ring.

Scientific Research Applications

Organic Synthesis

Methyl (2S)-2-methylazetidine-2-carboxylate hydrochloride serves as a building block in the synthesis of complex organic molecules. It is instrumental in creating various heterocyclic compounds due to its ability to undergo multiple chemical reactions, including:

  • Oxidation : Producing carboxylic acids.
  • Reduction : Yielding amine derivatives.
  • Substitution Reactions : Introducing diverse functional groups into the azetidine ring.
Reaction TypeProducts Generated
OxidationCarboxylic acids
ReductionAmines
SubstitutionFunctionalized azetidine derivatives

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential biological activities , including enzyme inhibition and receptor binding. Its structure allows it to interact with specific molecular targets, modulating their activity effectively.

Anticancer Properties

Recent studies have indicated that this compound exhibits cytotoxic effects on cancer cell lines. Key findings include:

  • Induction of Apoptosis : Increased caspase-3 activity observed in treated cancer cells.
  • Cell Cycle Modulation : Alterations in cell cycle progression leading to reduced viability of cancer cells.
Study FocusFindings
Cell Line StudiesInduced apoptosis in cancer cells
Comparative AnalysisHigher selectivity towards neoplastic cells

Polymer Science

The compound is also utilized in the polymerization of azetidines and their derivatives. Research indicates that cationic ring-opening polymerization can be effectively performed with this compound, leading to materials with unique properties.

Case Studies

Several case studies highlight the applications of this compound:

  • Enzyme Inhibition Studies : Research demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.
  • Antitumor Activity : In vitro assays on various cancer cell lines revealed that this compound can significantly reduce cell proliferation, providing a basis for further development as an anticancer agent.
  • Synthetic Methodologies : Recent advancements in synthetic strategies have optimized the production of this compound, enhancing yields and purity while expanding its applicability in research settings.

Mechanism of Action

The mechanism of action of Methyl (2s)-2-methylazetidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical features of methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride with related heterocyclic carboxylates:

Compound Name (CAS) Heterocycle Molecular Formula Molecular Weight (g/mol) Solubility Key Features
Methyl (2S)-2-methylpyrrolidine-2-carboxylate HCl (220060-08-2) Pyrrolidine (5-membered) C₇H₁₄ClNO₂ 179.64 Water, alcohols Chiral, high solubility due to HCl salt
Methyl thiazolidine-2-carboxylate HCl (50703-06-5) Thiazolidine (5-membered, S-atom) C₅H₁₀ClNO₂S 183.65 Polar solvents Sulfur atom enhances nucleophilicity
Methyl morpholine-2-carboxylate HCl (1352709-55-7) Morpholine (6-membered, O-atom) C₆H₁₂ClNO₃ 181.62 Water, DMSO Oxygen atom improves polarity
Methyl (2S)-4-methylidenepyrrolidine-2-carboxylate HCl (84348-41-4) Pyrrolidine (unsaturated) C₇H₁₂ClNO₂ 177.63 Limited data Exocyclic double bond increases reactivity
Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate HCl (1354488-39-3) Pyrrolidine (functionalized) C₁₆H₁₇Cl₂NO₃ 342.22 Organic solvents Bulky substituent reduces solubility
Key Observations:
  • Functional Groups: The thiazolidine derivative’s sulfur atom (C₅H₁₀ClNO₂S) may confer distinct redox properties compared to oxygen-containing morpholine or nitrogen-rich pyrrolidine .
  • Solubility : Hydrochloride salts universally improve solubility in polar solvents, critical for pharmaceutical formulations.

Biological Activity

Methyl (2S)-2-methylazetidine-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C₇H₁₃ClN₁O₂ and a molar mass of approximately 175.64 g/mol. The compound's chirality, indicated by the "S" configuration, plays a crucial role in its biological interactions and reactivity. Its azetidine structure contributes to its unique properties, making it a valuable compound for various applications in research and industry .

Biological Activities

The biological activities of this compound stem from its ability to interact with specific molecular targets, including enzymes and receptors. The compound can act as either an inhibitor or activator depending on the context of its use .

  • Enzyme Modulation : The compound modulates enzyme activity, influencing metabolic processes and signaling pathways. It can bind to active sites of enzymes, altering their function and potentially leading to therapeutic effects .
  • Neurotransmitter Interaction : Research indicates that azetidine derivatives may interact with neurotransmitter receptors, impacting neural signaling pathways. This interaction could have implications for developing treatments for neurological disorders .
  • Antimicrobial Properties : Some studies suggest that derivatives of azetidine compounds exhibit antimicrobial and antiviral properties, highlighting their potential in medicinal chemistry .

Research Findings

Recent studies have focused on the synthesis and application of this compound in various fields:

Comparative Analysis

Compound NameStructure TypeBiological ActivityUnique Features
This compoundAzetidine derivativeEnzyme modulation, potential antimicrobialChirality enhances biological activity
Azetidine-2-carboxylic acidAzetidine derivativeLimited studies on human relevanceFound in garden beets; role in disease unexplored
N-MethylazetidineRelated azetidineVaries; less studiedMethyl group on nitrogen alters properties

Case Studies

  • Synthesis Methodologies : Shinde et al. developed methodologies for synthesizing various azetidine derivatives, including this compound. These methods are critical for producing high-purity compounds necessary for research applications .
  • Biological Assays : Studies using biochemical assays have shown that azetidine derivatives can influence enzyme activities involved in metabolic pathways, suggesting potential therapeutic applications .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing Methyl (2S)-2-methylazetidine-2-carboxylate hydrochloride?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the stereochemistry (2S configuration) and ring structure. For azetidines, 1^1H NMR typically shows distinct coupling patterns due to ring strain (e.g., J values ~5–7 Hz for adjacent protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C7_7H14_{14}ClNO2_2 for the compound in , a structurally related pyrrolidine derivative).
  • X-ray Crystallography : Employ SHELXL for small-molecule refinement to resolve bond lengths and angles, particularly for strained azetidine rings. SHELX programs are robust for handling high-resolution data .

Q. What are the optimal storage conditions to maintain the compound’s stability?

  • Methodological Answer :

  • Store at -20°C in airtight, light-resistant containers to prevent hydrolysis of the ester group or decomposition of the hydrochloride salt. For short-term use (1–2 weeks), -4°C is acceptable .
  • Monitor stability via periodic HPLC analysis (e.g., C18 column, acetonitrile/water mobile phase) to detect degradation products, especially under humid conditions.

Advanced Research Questions

Q. How can enantioselective synthesis challenges for this compound be addressed?

  • Methodological Answer :

  • Chiral Auxiliaries : Use (S)-proline derivatives as templates for asymmetric synthesis, leveraging methods analogous to indoline-2-carboxylate benzylation (e.g., benzyl bromide in DMF with K2_2CO3_3) .
  • Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Ru-based) for hydrogenation of imine intermediates to ensure high enantiomeric excess (ee >95%).
  • Resolution Techniques : If racemization occurs, use chiral ligand-exchange chromatography (CLEC) with copper(II)-L-proline complexes to separate stereoisomers, as demonstrated for octahydroindole-2-carboxylic acid derivatives .

Q. What strategies resolve contradictions in crystallographic data for strained azetidine derivatives?

  • Methodological Answer :

  • Refinement Protocols : Use SHELXL’s TWIN and BASF commands to model twinning or disorder in crystals, common in small, strained heterocycles. Compare results with DFT-optimized structures (e.g., Gaussian09 with B3LYP/6-31G* basis set) to validate bond angles .
  • Data Cross-Validation : Overlay experimental (X-ray) and computational electrostatic potential maps to identify discrepancies in electron density, particularly around the nitrogen atom.

Q. How is the compound’s stability under physiological conditions evaluated for pharmacological studies?

  • Methodological Answer :

  • Plasma Stability Assay : Incubate the compound in human plasma (37°C, pH 7.4) and analyze samples at 0, 1, 6, 12, and 24 hours using LC-MS/MS. Degradation half-life (t1/2_{1/2}) <2 hours suggests poor stability, requiring prodrug strategies .
  • pH-Dependent Hydrolysis : Test solubility and stability in buffers (pH 1–10) to simulate gastrointestinal or intracellular environments. Azetidine rings are prone to acid-catalyzed ring-opening; use TLC or 1^1H NMR to monitor hydrolysis.

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